

ML233 chemical structure and properties

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An In-depth Technical Guide to ML233: Chemical Structure, Properties, and Biological Activity

Introduction

ML233 is a small molecule that has garnered significant interest in the scientific community due to its dual pharmacological activities. Initially identified as a potent, non-peptide agonist for the apelin receptor (APJ), it has since been characterized as a direct and potent inhibitor of tyrosinase, the rate-limiting enzyme in melanin synthesis.[1][2][3] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of ML233, intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

ML233 is a synthetic organic compound. Its identity and fundamental properties are summarized below.

Chemical Identifiers

A consistent chemical identity for **ML233** is established through various nomenclature and database registry systems.



Identifier	Value	
IUPAC Name	[(1E)-5-cyclohexyl-2-methyl-4-oxocyclohexa- 2,5-dien-1-ylidene]amino benzenesulfonate[4]	
Synonyms	ML-233, (E)-4-Methyl-5- (((phenylsulfonyl)oxy)imino)-[1,1'- bi(cyclohexane)]-3,6-dien-2-one[5]	
CAS Number	2080311-92-6[5]	
PubChem CID	46905036, 60138111[4]	
InChlKey	RSMZOLWJZGIWOV-CZIZESTLSA-N[4]	
Canonical SMILES	CC1=CC(=O)C(=CC1=NOS(=O) (=O)c1ccccc1)C1CCCCC1[4]	

Physicochemical Properties

The physical and chemical characteristics of **ML233** are crucial for its handling, formulation, and experimental application.

Property Value		
Molecular Formula	C19H21NO4S[5]	
Molecular Weight	359.44 g/mol [1][5]	
Purity	≥98% (as determined by HPLC)	
Solubility	Soluble in DMSO (up to 50 mM)[5]	
Storage	Store at -20°C[5]	

Pharmacological Properties and Mechanism of Action

ML233 exhibits distinct biological activities, acting as both an apelin receptor agonist and a tyrosinase inhibitor.



Summary of Biological Activity

Target	Activity	Potency / Efficacy	Selectivity
Apelin Receptor (APJ)	Agonist	EC50 = 3.7 μM[3]	>21-fold selective over Angiotensin 1 Receptor (AT1) (EC50 > 79 µM)[3]
Tyrosinase (TYR)	Competitive Inhibitor	Reduces melanin production by over 80% in zebrafish models[6]	Binds directly to the active site of human tyrosinase[1][2]
Human Hepatocytes	Toxic	LC50 = 25.8 μM[3]	N/A

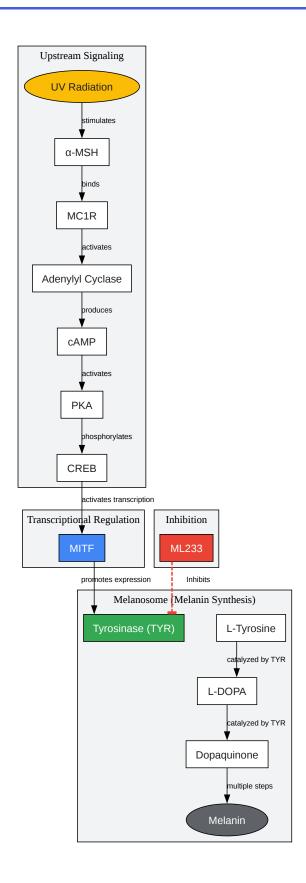
Tyrosinase Inhibition and Melanogenesis

Recent studies have highlighted **ML233**'s potent role as an inhibitor of melanogenesis.[1][2][7] It directly inhibits tyrosinase, the key enzyme responsible for catalyzing the initial and rate-limiting steps of melanin production.[2][8] Kinetic assays have demonstrated that **ML233** acts as a competitive inhibitor of tyrosinase.[9] This inhibition of melanin production has been observed in both zebrafish models and murine melanoma cells, with no significant toxicity noted in developing zebrafish embryos.[1][2][6] Interestingly, this anti-pigmentation effect is independent of its activity on the apelin receptor signaling pathway.[6]

Signaling Pathway Visualization

The following diagram illustrates the established signaling pathway for melanogenesis, highlighting the specific point of inhibition by **ML233**.





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Caption: The Melanogenesis Signaling Pathway and the inhibitory action of **ML233** on Tyrosinase (TYR).

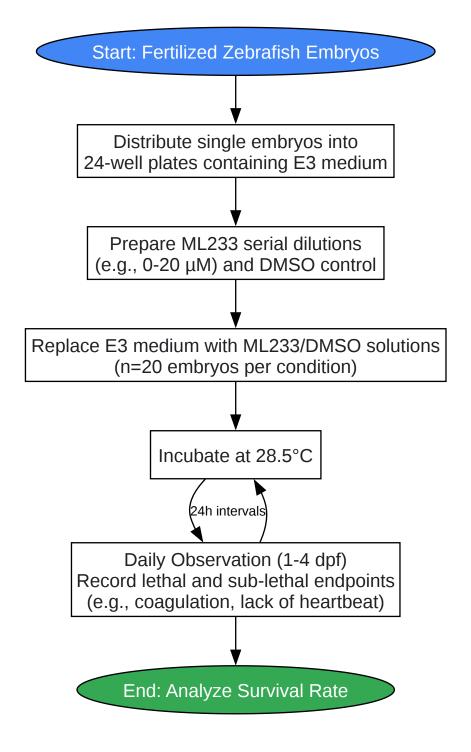
Key Experimental Protocols

Detailed methodologies for evaluating the biological effects of ML233 are provided below.

Zebrafish Acute Toxicity Assay (Adapted from OECD 236)

This protocol assesses the acute toxicity of **ML233** on zebrafish embryos.





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Caption: Experimental workflow for the Zebrafish Acute Toxicity Assay.

Methodology:

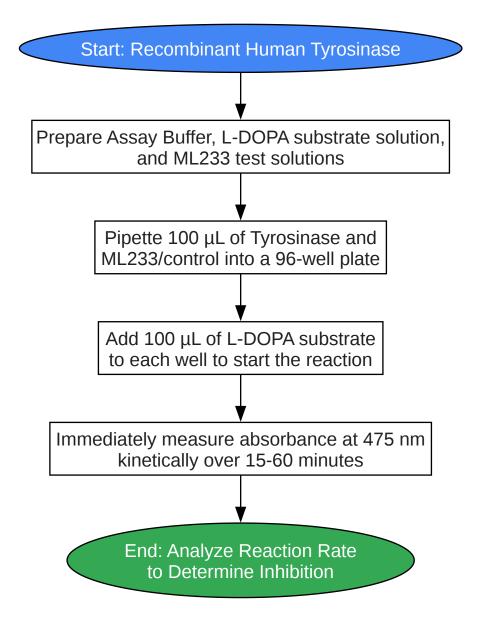


- Fertilized zebrafish embryos are collected and distributed into 24-well plates, with one embryo per well in 2 mL of E3 medium.[1]
- Stock solutions of **ML233** in DMSO and a DMSO-only vehicle control are prepared. A range of final **ML233** concentrations (e.g., 0 μ M to 20 μ M) are made by diluting the stock in E3 medium.[1]
- The E3 medium in the wells is replaced with the prepared ML233 or control solutions. A
 minimum of 20 embryos are used for each condition.[1]
- Plates are incubated at 28.5°C.
- Observations for lethal (e.g., coagulation, no heartbeat) and sub-lethal morphological endpoints are performed under a microscope every 24 hours for up to 4 days postfertilization (dpf).[1]
- Dead embryos are counted and removed daily. Survival rates are calculated for each concentration.[1]

In Vitro Human Tyrosinase Activity Assay

This protocol measures the direct inhibitory effect of ML233 on human tyrosinase activity.





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Caption: Experimental workflow for the In Vitro Tyrosinase Activity Assay.

Methodology:

- Reagent Preparation: Prepare assay buffer (e.g., phosphate buffer), a stock solution of L-3,4-dihydroxyphenylalanine (L-DOPA), and solutions of ML233 at various concentrations (e.g., 5 μM and 20 μM).[9][10]
- Assay Setup: In a 96-well plate, add recombinant human tyrosinase (e.g., 30 μg/mL final concentration) to each well designated for the assay.



- Compound Addition: Add the prepared ML233 solutions or vehicle control (DMSO) to the appropriate wells.
- Reaction Initiation: To start the enzymatic reaction, add L-DOPA solution (e.g., 0.5 mM final concentration) to all wells.[10]
- Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 475 nm over a set period (e.g., 15 to 60 minutes) at a controlled temperature (e.g., 25°C).[6][11]
- Data Analysis: The rate of dopachrome formation is determined from the slope of the linear phase of the absorbance curve. The percentage of inhibition by ML233 is calculated relative to the vehicle control.

Cell Proliferation (Cytotoxicity) Assay

This protocol determines the cytotoxic effect of **ML233** on a cell line, such as B16F10 murine melanoma cells.

Methodology:

- Cell Seeding: B16F10 murine melanoma cells are seeded into 96-well microplates at a predetermined density and allowed to adhere overnight.[1]
- Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of **ML233** or a positive control (e.g., cisplatin).[1]
- Incubation: The cells are exposed to the compound for a specified duration (e.g., 3 days).[1]
- Viability Measurement: After the incubation period, the number of viable cells is quantified by measuring cellular ATP levels using a luminescent assay kit, such as CellTiter-Glo®.[1]
- Data Analysis: Luminescence is read on a plate reader. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Conclusion



ML233 is a multifaceted small molecule with well-defined dual activities. While its initial discovery as an apelin receptor agonist holds therapeutic potential, its more recent characterization as a potent, direct inhibitor of tyrosinase opens new avenues for its application in dermatology and the treatment of hyperpigmentation disorders.[2][7] The detailed chemical, pharmacological, and methodological data presented in this guide serve as a valuable resource for researchers aiming to further explore and harness the therapeutic capabilities of **ML233**.

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